molecular formula C5HBrClNO B11773158 4-Bromo-5-chlorofuran-2-carbonitrile

4-Bromo-5-chlorofuran-2-carbonitrile

Cat. No.: B11773158
M. Wt: 206.42 g/mol
InChI Key: WPEOMSCQIBUTTF-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorofuran-2-carbonitrile is a halogenated furan derivative with a nitrile functional group. Its molecular formula is C₅HBrClNO, featuring a furan ring substituted with bromine (position 4), chlorine (position 5), and a nitrile group (position 2).

Properties

Molecular Formula

C5HBrClNO

Molecular Weight

206.42 g/mol

IUPAC Name

4-bromo-5-chlorofuran-2-carbonitrile

InChI

InChI=1S/C5HBrClNO/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

WPEOMSCQIBUTTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Cl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-5-chlorofuran-2-carbonitrile involves the halogenation of furan derivatives. One common method includes the bromination and chlorination of furan-2-carbonitrile under controlled conditions. The reaction typically involves the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence includes several halogenated aromatic compounds, though none directly analogous to 4-Bromo-5-chlorofuran-2-carbonitrile. Below is a comparison framework based on structural analogs from the provided sources:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Functional Groups Reference
4-Bromo-5-chlorofuran-2-carbonitrile Furan Br (C4), Cl (C5), CN (C2) Nitrile, Halogens N/A
3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile Pyridine Br (C4-phenyl), SPh, CF₃ (C5), CN (C2) Nitrile, Sulfide, Trifluoromethyl
4-Bromo-1-chloro-2-isopropoxybenzene Benzene Br (C4), Cl (C1), O-iPr (C2) Ether, Halogens

Key Observations:

Reactivity Differences: Nitrile Group: Compounds like 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile () utilize nitriles for nucleophilic additions or cycloadditions. In contrast, the furan-based nitrile in 4-Bromo-5-chlorofuran-2-carbonitrile may exhibit enhanced electrophilicity due to the electron-withdrawing effects of adjacent halogens. Halogen Effects: Bromine and chlorine substituents in aromatic systems typically influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Stability comparisons (e.g., bond dissociation energies) remain speculative.

Applications :

  • Pyridine- and benzene-based nitriles (e.g., those in ) are often intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. The furan derivative’s applications are unclear due to insufficient evidence.

Biological Activity

4-Bromo-5-chlorofuran-2-carbonitrile is an organic compound characterized by its unique molecular structure, which includes halogen substituents and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of 4-Bromo-5-chlorofuran-2-carbonitrile, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C5_5HBrClNO
  • Molecular Weight : 206.42 g/mol
  • IUPAC Name : 4-bromo-5-chlorofuran-2-carbonitrile
  • Canonical SMILES : C1=C(OC(=C1Br)Cl)C#N

The biological activity of 4-Bromo-5-chlorofuran-2-carbonitrile is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) enhance the compound's lipophilicity, which can improve its interaction with cell membranes and biological macromolecules.

Interaction Studies

Preliminary studies indicate that 4-Bromo-5-chlorofuran-2-carbonitrile may interact with:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Possible binding to specific receptors influencing cellular pathways.

Biological Activities

Research has identified several biological activities associated with 4-Bromo-5-chlorofuran-2-carbonitrile:

Study on Antibacterial Activity

A study evaluated the antibacterial effects of several halogenated furan derivatives, including 4-Bromo-5-chlorofuran-2-carbonitrile, against common bacterial strains. The results indicated significant inhibition zones, suggesting strong antibacterial potential.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of 4-Bromo-5-chlorofuran-2-carbonitrile on human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited a dose-dependent response, with IC50_{50} values indicating effective cytotoxicity at higher concentrations.

Cell LineIC50_{50} (µM)
MCF-725
A54930

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